Cas no 25784-58-1 (1-Benzyl-1H-1,2,3-triazol-5-amine)

1-Benzyl-1H-1,2,3-triazol-5-amine structure
25784-58-1 structure
Product Name:1-Benzyl-1H-1,2,3-triazol-5-amine
CAS No:25784-58-1
MF:C9H10N4
MW:174.20250082016
MDL:MFCD11983439
CID:3159651
PubChem ID:23361771
Update Time:2025-09-19

1-Benzyl-1H-1,2,3-triazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 1-Benzyl-1H-1,2,3-triazol-5-amine
    • ALBB-008678
    • 3-benzyltriazol-4-amine
    • SCHEMBL1371186
    • 1,2,3-Triazole, 4-amino-3-benzyl-
    • A1-02114
    • 25784-58-1
    • STK505494
    • 3-Benzyl-3H-[1,2,3]triazol-4-ylamine
    • 1H-1,2,3-Triazol-5-amine, 1-(phenylmethyl)-
    • AKOS000321711
    • 3-benzyl-1,2,3-triazol-4-amine
    • EN300-82314
    • DB-421440
    • 1-Benzyl-1,2,3-triazole-5-yl-amine
    • MDL: MFCD11983439
    • Inchi: 1S/C9H10N4/c10-9-6-11-12-13(9)7-8-4-2-1-3-5-8/h1-6H,7,10H2
    • InChI Key: QRRQLTWAXIGSDK-UHFFFAOYSA-N
    • SMILES: N1(C(=CN=N1)N)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 174.090546336g/mol
  • Monoisotopic Mass: 174.090546336g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 56.7Ų

1-Benzyl-1H-1,2,3-triazol-5-amine Security Information

1-Benzyl-1H-1,2,3-triazol-5-amine Pricemore >>

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Additional information on 1-Benzyl-1H-1,2,3-triazol-5-amine

Introduction to 1-Benzyl-1H-1,2,3-triazol-5-amine (CAS No. 25784-58-1) and Its Emerging Applications in Chemical Biology

The compound 1-Benzyl-1H-1,2,3-triazol-5-amine (CAS No. 25784-58-1) represents a fascinating scaffold that has garnered significant attention in the field of chemical biology and pharmaceutical research. As a derivative of the triazole heterocycle, this molecule combines the unique structural and electronic properties of benzyl groups with the bioactive potential of triazole rings, making it a versatile building block for drug discovery and material science applications.

The triazole moiety, characterized by its three-membered nitrogen-containing ring, is well-documented for its broad spectrum of biological activities. These include antimicrobial, anti-inflammatory, and antiviral properties, which have been extensively explored in medicinal chemistry. The incorporation of a benzyl group at the 1-position of the triazole ring introduces additional functionality that can modulate reactivity and binding interactions with biological targets. This structural motif has been strategically employed to enhance solubility, improve metabolic stability, and facilitate further derivatization for targeted therapeutic interventions.

In recent years, the pharmaceutical industry has increasingly leveraged heterocyclic compounds like 1-Benzyl-1H-1,2,3-triazol-5-amine due to their proven efficacy and favorable pharmacokinetic profiles. The benzyl-substituted triazole derivative has shown promise in preclinical studies as a precursor for kinase inhibitors, particularly in addressing signaling pathways implicated in cancer and inflammatory diseases. Its ability to engage with protein targets through hydrogen bonding and hydrophobic interactions makes it an attractive candidate for structure-based drug design.

One of the most compelling aspects of this compound is its role in developing novel chemotherapeutic agents. The triazole ring’s stability under physiological conditions allows for prolonged circulation in vivo, while the benzyl group can serve as an anchor for further functionalization. This flexibility has enabled researchers to design molecules with enhanced specificity toward overexpressed or mutated proteins in disease states. For instance, derivatives of 1-Benzyl-1H-1,2,3-triazol-5-amine have been investigated for their potential to inhibit tyrosine kinases involved in tumor growth and metastasis.

The synthesis of 1-Benzyl-1H-1,2,3-triazol-5-amine typically involves multi-step organic transformations that highlight the compound’s synthetic accessibility. Key steps often include cycloaddition reactions between azides and alkynes to form the triazole core, followed by benzyl group introduction via nucleophilic substitution or other coupling strategies. Advances in synthetic methodologies have further streamlined these processes, enabling scalable production for both research and commercial purposes.

From a computational chemistry perspective, virtual screening approaches have been instrumental in identifying novel derivatives of 1-Benzyl-1H-1,2,3-triazol-5-amine with enhanced bioactivity. Molecular docking studies suggest that this scaffold can effectively bind to active sites of enzymes such as Janus kinases (JAKs) and signal transducer and activator of transcription (STAT) proteins, which are critical regulators in immune responses and cell proliferation. These insights have guided the development of next-generation inhibitors with improved pharmacological profiles.

The material science applications of 1-Benzyl-1H-1,2,3-triazol-5-amine are equally noteworthy. Its incorporation into polymer matrices enhances thermal stability and mechanical strength while maintaining biocompatibility—a desirable combination for biomedical implants and drug delivery systems. Researchers have also explored its use as a crosslinking agent in hydrogels due to its ability to form stable covalent bonds under mild conditions.

Recent breakthroughs in nanotechnology have further expanded the utility of this compound. Functionalized nanoparticles coated with benzyl-substituted triazole derivatives exhibit improved targeting capabilities in photodynamic therapy (PDT) and magnetic resonance imaging (MRI). The ability to fine-tune surface properties through molecular engineering has opened new avenues for personalized medicine approaches.

The environmental impact of using CAS No. 25784-58-1 as a building block has also been carefully evaluated. Studies indicate that it degrades into non-toxic byproducts under aerobic conditions, aligning with green chemistry principles. Efforts to optimize synthetic routes for minimal waste generation underscore its sustainability as an industrial chemical.

Looking ahead, the future prospects for 1-Benzyl-1H-1,2,3-triazol-5-amine are bright within both academic research and industrial applications. Ongoing investigations aim to uncover novel therapeutic uses by exploring its interactions with understudied biological pathways. Collaborative efforts between chemists and biologists are expected to yield innovative derivatives with tailored functionalities for addressing unmet medical needs.

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